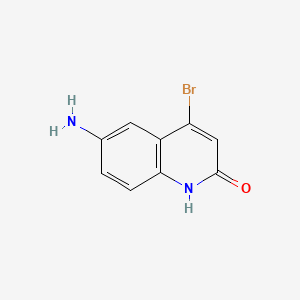

6-Amino-4-bromoquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

6-amino-4-bromo-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7BrN2O/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,11H2,(H,12,13) |

InChI Key |

SAQKLWVCCAPQFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)N2)Br |

Origin of Product |

United States |

Asymmetric Catalysis:asymmetric Catalysis Utilizes a Chiral Catalyst to Control the Stereochemical Outcome of a Reaction, Generating a Chiral Product from a Prochiral Substrate.

Asymmetric Reductions: While the 6-amino-4-bromoquinolin-2(1H)-one does not have a prochiral center for direct asymmetric reduction, its derivatives can be designed to incorporate one. For example, a ketone could be introduced at a side chain attached to the C4 position (after a coupling reaction) or the C6 position. The asymmetric reduction of such a ketone using a chiral catalyst (e.g., those based on ruthenium, rhodium, or iridium) could then generate a chiral alcohol with high enantioselectivity. This approach is a cornerstone of modern asymmetric synthesis. rsc.org

Kinetic Resolution: In a kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture. For instance, if a racemic derivative of the quinolinone was synthesized, it could potentially be resolved through a stereoselective acylation catalyzed by a chiral base or enzyme, where one enantiomer is acylated faster than the other, allowing for their separation. researchgate.net

Substrate Controlled Diastereoselective Reactions:if a Chiral Center is Already Present in a Molecule, It Can Influence the Stereochemical Outcome of Subsequent Reactions at Other Positions. for Example, if a Chiral Side Chain is First Attached to the 6 Amino Group, Any Subsequent Cyclization or Addition Reaction on That Side Chain or the Quinolinone Ring Could Proceed with Diastereoselectivity, Favoring the Formation of One Diastereomer over the Other Due to Steric or Electronic Effects Imposed by the Existing Stereocenter.

While specific examples detailing the stereoselective synthesis of 6-amino-4-bromoquinolin-2(1H)-one derivatives are not extensively documented, these established principles of asymmetric synthesis provide a clear roadmap for the preparation of chiral analogues from this versatile scaffold.

Table 2: Strategies for Introducing Stereochemistry

| Strategy | Description | Example Principle | Reference |

|---|---|---|---|

| Chiral Derivatizing Agents | Reaction with a single enantiomer of a chiral reagent to form separable diastereomers. | Acylation of an amine with a chiral acid chloride. | researchgate.netnih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer from a prochiral substrate. | Asymmetric addition of 4-hydroxycoumarins to unsaturated ketones. | rsc.org |

| Kinetic Resolution | Differentiation of enantiomers in a racemate by a chiral reagent or catalyst that reacts faster with one enantiomer. | Acylative kinetic resolution of racemic tetrahydroquinolines. | researchgate.net |

Structure Activity Relationship Sar Investigations of 6 Amino 4 Bromoquinolin 2 1h One Analogues

Elucidation of Key Pharmacophoric Elements within Substituted Quinolinone Systems

The quinolinone core is a recognized pharmacophore, a molecular framework that carries the essential features required for biological activity. nih.govresearchgate.net The arrangement of atoms and functional groups in a specific three-dimensional orientation allows for interaction with biological targets. For many quinolinone derivatives, the fundamental pharmacophore includes a hydrogen bond acceptor, often a carbonyl group, and an aromatic ring system. nih.gov

Pharmacophore models for various quinoline (B57606) derivatives have been developed to identify crucial chemical features. For instance, a model for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key elements. nih.gov In the context of antibacterial quinolones, the 4-keto and 3-carboxylic acid groups are considered vital for activity, with their planarity being a critical factor. nih.gov The quinolinone skeleton itself has been utilized in the development of various immune modulators. nih.gov

Interactive Table: Key Pharmacophoric Features in Quinolinone Systems

| Feature | Description | Importance |

|---|---|---|

| Aromatic Rings | The bicyclic quinolinone structure provides a scaffold for substituent attachment and can engage in pi-stacking interactions with biological targets. nih.gov | Essential for core structure and interaction with target sites. |

| Hydrogen Bond Acceptors | The carbonyl group at the C-2 position is a key hydrogen bond acceptor. | Crucial for binding to target proteins. |

| Hydrogen Bond Donors | The amino group at the C-6 position can act as a hydrogen bond donor. | Can contribute to target binding and selectivity. |

| Substituent Positions | Positions such as C-3, C-4, C-6, and C-7 are frequently modified to modulate activity, selectivity, and pharmacokinetic properties. researchgate.net | Allows for fine-tuning of biological effects. |

Impact of Halogen Substituents (e.g., bromine at C-4 or C-6) on Biological Potency and Lipophilicity

Halogen substituents, particularly bromine and chlorine, play a significant role in modulating the biological activity and physicochemical properties of quinolinone derivatives. The introduction of a halogen can influence the electronic environment of the molecule and its lipophilicity, which in turn affects cell penetration and target interaction. researchgate.netnih.gov

The position of the halogen is critical. For instance, in a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, the presence of chlorine at the C-6 position was a common feature among compounds with potent anti-HBV activity. nih.gov Similarly, a bromine atom at the C-6 position has been shown to be important in other quinolinone-based compounds. nih.gov

Interactive Table: Effect of Halogen Substitution on Quinolinone Properties

| Substituent | Position | Effect on Potency | Effect on Lipophilicity |

|---|---|---|---|

| Bromine | C-4 | Can enhance activity depending on the target. | Generally increases lipophilicity. researchgate.net |

| Bromine | C-6 | Often associated with increased biological activity. nih.gov | Generally increases lipophilicity. researchgate.net |

| Chlorine | C-6 | Found in potent anti-HBV quinolinone derivatives. nih.gov | Increases lipophilicity. researchgate.net |

| Chlorine | C-7 | In 4-aminoquinolines, a 7-chloro group is crucial for beta-hematin inhibitory activity, a key antiplasmodial mechanism. nih.gov | Increases lipophilicity. researchgate.net |

| Fluorine | C-8 | Can improve oral absorption and activity against anaerobic bacteria in quinolone antibacterials. nih.gov | Can alter lipophilicity and metabolic stability. mdpi.com |

Role of Amino Groups and Other Electron-Donating/Withdrawing Substituents in Activity Modulation

An amino group, such as the one at the C-6 position of the parent compound, can act as an electron-donating group and a hydrogen bond donor. In the context of antiplasmodial aminoquinolines, a basic amino side chain is considered essential for activity, likely by facilitating drug accumulation in the parasite's food vacuole. nih.gov The position of the amino group is also crucial; for example, 2- and 4-aminoquinolines exhibit a strong affinity for Fe(III)PPIX, a key target in malaria parasites. nih.gov

Electron-withdrawing groups, such as nitro or trifluoromethyl groups, can also significantly modulate activity. In a study of 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to lower the pKa of both the quinoline ring nitrogen and the side chain amino group, which in turn affected their accumulation in the parasite food vacuole and their antiplasmodial activity. nih.gov The antiplasmodial activity was directly proportional to the beta-hematin inhibitory activity, which correlated with the electron-withdrawing capacity of the substituent at the 7-position. nih.gov

Interactive Table: Influence of Substituents on Quinolinone Activity

| Substituent Type | Example | Position(s) | General Effect on Activity |

|---|---|---|---|

| Electron-Donating | Amino (-NH2) | C-5, C-6 | Can improve overall potency in some antibacterial quinolones. nih.gov Essential for antiplasmodial activity in aminoquinolines. nih.gov |

| Electron-Donating | Methoxy (B1213986) (-OCH3) | C-8 | Can reduce phototoxicity in quinolone antibacterials. nih.gov |

| Electron-Withdrawing | Nitro (-NO2) | C-7 | Lowers pKa, affecting drug accumulation and antiplasmodial activity. nih.gov |

| Electron-Withdrawing | Trifluoromethyl (-CF3) | C-7 | Lowers pKa, influencing antiplasmodial activity. nih.gov |

| Electron-Withdrawing | Halogens (F, Cl, Br) | Various | Can enhance potency and affect lipophilicity. nih.govnih.govnih.gov |

Positional Effects of Substituents on Activity Profiles (e.g., C-3, C-4, C-5, C-6, C-9)

The position of substituents on the quinolinone ring has a profound impact on the resulting biological activity profile. Modifications at different carbon atoms can lead to significant changes in potency, selectivity, and even the mechanism of action.

C-3 Position: The introduction of substituents at the C-3 position can be a productive strategy for enhancing biological activity. For example, a series of 3-(heteroaryl)quinolin-2(1H)-ones were synthesized and showed potential as inhibitors of the protein folding machinery Hsp90. nih.gov

C-4 Position: The C-4 position is another critical site for substitution. In a study on anti-HBV agents, 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives demonstrated that the nature of the substituent at C-4 significantly influenced their antiviral potency. nih.gov

C-6 Position: The C-6 position is frequently substituted, often with halogens or other groups, to enhance biological activity. As mentioned previously, a 6-chloro substituent was present in potent anti-HBV quinolinones. nih.gov

C-9 Position (in related aza-aromatic systems): While not a standard position on the quinolinone ring itself, it is important to consider related heterocyclic systems. In quinoline-based compounds, modifications at various positions, including those analogous to C-9 in other systems, can be critical.

Interactive Table: Summary of Positional Effects of Substituents

| Position | Type of Substituent | Resulting Biological Activity |

|---|---|---|

| C-3 | Heteroaryl groups | Hsp90 inhibition nih.gov |

| C-4 | Substituted phenyl groups | Anti-HBV activity nih.gov |

| C-5 | Amino group | Increased antibacterial potency nih.gov |

| C-6 | Chloro group | Potent anti-HBV activity nih.gov |

Conformational and Steric Considerations in Quinolinone Activity

The three-dimensional shape and steric bulk of quinolinone analogues are crucial for their biological activity. The conformation of the molecule determines how well it can fit into the binding site of its biological target, and steric hindrance can either prevent or enhance this interaction.

The planarity of the quinolinone ring system is often important for activity. For instance, in quinolone antibacterials, the planarity between the 4-keto and 3-carboxylic acid groups is a key determinant of their biological activity. nih.gov Modifications that disrupt this planarity can lead to a loss of potency.

Steric factors also play a significant role. The size and shape of substituents can influence how the molecule interacts with its target. For example, in the development of antibacterial quinolones, increasing the steric bulk of the C-7 substituent can ameliorate certain side effects. nih.gov Conversely, bulky substituents at other positions can sometimes lead to a decrease in activity due to steric clashes with the target protein. In some cases, the introduction of a ring between positions 1 and 2 of the quinolone scaffold has been shown to result in biologically active compounds, highlighting the complex interplay between conformation and activity. nih.gov

Interactive Table: Conformational and Steric Effects

| Consideration | Description | Impact on Activity |

|---|---|---|

| Planarity | The flatness of the quinolinone ring system. | Crucial for the activity of some quinolone antibacterials. nih.gov |

| Steric Bulk | The size of substituents at various positions. | Can either enhance or diminish activity depending on the target and position. nih.gov |

| Conformational Flexibility | The ability of the molecule to adopt different shapes. | Can be important for binding to flexible target sites. |

In Vitro and Pre Clinical Pharmacological Targeting of 6 Amino 4 Bromoquinolin 2 1h One Analogues

Anticancer Activity Profiling

The development of new cytotoxic agents is crucial in the ongoing battle against cancer. Analogues of the 6-Amino-4-bromoquinolin-2(1H)-one scaffold have been investigated for their ability to inhibit the proliferation of various cancer cell lines, modulate key cellular pathways, and exhibit selectivity in preclinical models.

Cytotoxicity Against Diverse Cancer Cell Lines

The cytotoxic potential of quinolinone and related heterocyclic analogues has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, studies on 4-(aminomethyl)quinolin-2(1H)-one derivatives have shown their potential as anticancer agents. derpharmachemica.com Similarly, brominated plastoquinone (B1678516) analogs have exhibited significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and others. nih.gov

One study on 6-bromo quinazoline (B50416) derivatives identified a compound, 8a, which displayed potent cytotoxicity against MCF-7 and SW480 cancer cell lines with IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.gov Another investigation into thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety revealed that compound 1e was highly cytotoxic to A549, HCT116, and MCF-7 cell lines, with IC₅₀ values of 2.79, 6.69, and 4.21 x 10⁻³ µM, respectively. researchgate.net

The following table summarizes the cytotoxic activities of some related heterocyclic compounds against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Source |

| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | nih.gov |

| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (1e) | A549 | 0.00279 | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (1e) | HCT116 | 0.00669 | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (1e) | MCF-7 | 0.00421 | researchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 0.013 | mdpi.com |

Modulation of Cellular Pathways

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as the cell cycle and apoptosis. The cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is a common mechanism of action for many cytotoxic agents. nih.govnih.gov

Brominated plastoquinone analogs have been shown to induce cell cycle arrest and oxidative stress in MCF-7 breast cancer cells. nih.gov The cleavage of PARP is a key event in apoptosis, a process of programmed cell death that is often dysregulated in cancer. nih.gov The induction of apoptosis in cancer cells is a desirable characteristic for an anticancer drug. derpharmachemica.com

Specificity and Selectivity in Pre-clinical Cancer Models

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. A study on a 6-bromo quinazoline derivative, compound 8a, demonstrated a degree of selectivity. While it was potent against MCF-7 and SW480 cancer cells, its IC₅₀ value against the normal cell line MRC-5 was significantly higher at 84.20 ± 1.72 µM, suggesting a selective action against tumorigenic cells. nih.gov Similarly, certain 4-aminoquinoline (B48711) derivatives have been found to sensitize tumor cells to other inhibitors with minimal cytotoxicity to non-cancer cells. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, quinolinone-based structures have been explored for their potential to combat microbial infections.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

The 6-aminoquinolone class of compounds has been identified as a source of new antibacterial agents. nih.govcapes.gov.br Studies on 6-amino-8-methylquinolone derivatives have shown that these compounds can exhibit enhanced antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin- and ciprofloxacin-resistant strains. nih.govcapes.gov.br However, a synthesized derivative, 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one, did not show activity against Staphylococcus aureus, Salmonella typhimurium, or Escherichia coli. asianpubs.org

The following table provides a summary of the antibacterial activity of some related compounds.

| Compound Class | Bacterial Strain | Activity | Source |

| 6-Amino-8-methylquinolone derivatives | Staphylococcus aureus (including resistant strains) | High activity | nih.govcapes.gov.br |

| 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one | Staphylococcus aureus | Negative | asianpubs.org |

| 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one | Escherichia coli | Negative | asianpubs.org |

Antifungal Activity Against Fungal Pathogens

The emergence of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents. Research into 6-bromo-4-ethoxyethylthio quinazoline has demonstrated high antifungal activities against various plant pathogenic fungi, with EC₅₀ values ranging from 17.47 to 70.79 µg/mL. researchgate.net Other heterocyclic systems, such as 6-hydroxycinnolines, have also shown potent antifungal activity against Candida and Aspergillus species. nih.gov Furthermore, aminothioxanthones have exhibited broad-spectrum antifungal effects, including against Candida albicans and Aspergillus fumigatus. nih.gov

Antimycobacterial Potential Against Mycobacterium tuberculosis H37Rv Strain

The global health threat of tuberculosis, exacerbated by the emergence of multidrug-resistant strains, has spurred the search for novel therapeutic agents. Within this context, analogues of this compound have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

Research into quinolone derivatives has identified several compounds with significant in vitro activity against the H37Rv strain. nih.gov A study focused on such derivatives revealed that compounds designated as 6b6, 6b12, and 6b21 demonstrated minimum inhibitory concentration (MIC) values between 1.2 and 3 µg/mL. nih.gov Notably, these compounds also exhibited potent activity against a multidrug-resistant tuberculosis (MDR-TB) strain, with MICs of 3, 2.9, and 0.9 µg/mL, respectively. nih.gov Importantly, these three compounds were found to be non-toxic to A549 and Vero cells at concentrations greater than 100 and 50 µg/mL, respectively, suggesting a favorable preliminary safety profile. nih.gov Further testing with compound 6b21 indicated that its antimycobacterial activity is specific to M. tuberculosis. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the antimycobacterial potency of these quinolone analogues. For instance, the presence and position of a methoxy (B1213986) group on the phenyl ring were found to be critical. Compound 6b4, with a para-methoxy group, was more potent than the 3-methoxy analogue, 6b5. nih.gov Among dimethoxy-substituted compounds, 6b6, with two methoxy groups at the meta positions, displayed the highest activity. nih.gov Similarly, for trifluoromethyl-substituted compounds, a single trifluoromethyl group at the para-position of the phenyl ring, as seen in compound 6b12 (MIC of 2.5 µg/mL), was important for maintaining activity. nih.gov

The mechanism of action for quinolones, a class to which these compounds belong, generally involves the inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.gov Fluoroquinolones, a well-established subclass, are utilized as second-line drugs in tuberculosis treatment. nih.gov

In other research, a series of N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides were synthesized and evaluated for their antimycobacterial properties. nih.gov Among these, compound 17, which features a quinolin-2-yl substitution, was the most active against M. aurum and M. smegmatis, with a MIC of 12.82 µM for both. nih.gov Many compounds in this series showed a broad spectrum of activity, including against non-tuberculous mycobacteria, and some demonstrated activity against multidrug-resistant clinical isolates. nih.gov

Table 1: Antimycobacterial Activity of Quinolone Analogues against M. tuberculosis H37Rv

| Compound | Substitution Pattern | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR-TB |

|---|---|---|---|

| 6b6 | dimethoxy (meta) | 1.2 - 3 | 3 |

| 6b12 | trifluoromethyl (para) | 2.5 | 2.9 |

| 6b21 | Not specified | 1.2 - 3 | 0.9 |

| 6b4 | methoxy (para) | Potent | Not specified |

| 6b5 | methoxy (meta) | Less potent than 6b4 | Not specified |

| 6b7 | dimethoxy (meta, para) | Less potent than 6b6 | Not specified |

Investigation of Other Therapeutic Modalities

Beyond their antimycobacterial effects, analogues of this compound and related structures have been explored for a variety of other therapeutic applications, demonstrating the versatility of this chemical scaffold.

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a key player in neurotransmission and has been implicated in the pathophysiology of chronic pain. ebi.ac.uk Consequently, mGluR1 antagonists are being investigated as potential treatments for neuropathic pain. ebi.ac.uk Preclinical studies have shown that systemically administered mGluR1 antagonists can be effective in animal models of pain. mdpi.com For example, the mGluR1 negative allosteric modulator (NAM) A-841720 has been shown to decrease the responses of wide dynamic range (WDR) neurons to mechanical stimuli in a rat model of neuropathic pain. mdpi.com Knocking down mGluR1 in the spinal cord of rats has been found to alleviate pain and restore the effectiveness of opioids after nerve injury. nih.gov This suggests that mGluR1 activity contributes to neuropathic pain, possibly through interactions with spinal NMDA receptors and protein kinase C. nih.gov The discovery of orally effective tetracyclic mGluR1 antagonists, such as compounds 23c and 23e with ED50 values of 8 and 5.1 mg/kg, respectively, in a rat spinal nerve ligation model, further supports the potential of this therapeutic strategy. ebi.ac.uk

HIV-1 Reverse Transcriptase (RT) Inhibition:

The reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) is a critical target for antiretroviral drugs. nih.govyoutube.com This enzyme converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. mdpi.com Inhibitors of HIV-1 RT are a cornerstone of HIV treatment and are broadly categorized as nucleoside/nucleotide RT inhibitors (NRTIs/NtRTIs) and non-nucleoside RT inhibitors (NNRTIs). nih.gov While specific studies on this compound as an HIV-1 RT inhibitor are not detailed in the provided context, the broader class of quinolone derivatives and related heterocyclic compounds have been explored for this purpose. For instance, research on 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases has identified compounds with inhibitory activity against the ribonuclease H (RNase H) function of HIV-1 RT. mdpi.commdpi.com Compounds 1e and 2k from this class showed significant inhibitory activity with IC50 values of 2.8–3.1 µM. mdpi.com

Thymidine (B127349) Phosphorylase (TP) Inhibition:

Thymidine phosphorylase (TYMP) is an enzyme involved in nucleotide metabolism. nih.gov Its inhibition has been investigated as a therapeutic strategy. nih.gov Research has shown that derivatives of 6-aminouracil (B15529) can inhibit thymidine phosphorylase. nih.gov More recent studies have explored 2-thioxo-pyrazolo[1,5-a] nih.govnih.govsnmjournals.orgtriazin-4-one derivatives as potential TYMP inhibitors, with some compounds showing promising activity. nih.gov Tipiracil (TPI), a selective TYMP inhibitor, has been approved by the FDA and works by blocking TYMP-mediated platelet activation. nih.gov

Anti-Platelet Effects:

The potential for quinolinone-related structures to influence platelet aggregation has been noted. For example, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), a compound with a related bromo-substituted heterocyclic core, has been shown to inhibit rat platelet aggregation induced by arachidonic acid. nih.gov The 50% inhibitory concentration (IC50) for Br-NBP was 84 µM in vitro. nih.gov The mechanism of this anti-platelet activity appears to involve the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov Furthermore, research into thymidine phosphorylase (TYMP) has revealed its role in promoting platelet activation and thrombosis, suggesting that TYMP inhibitors could have anti-platelet effects. nih.gov

Anti-Aging Effects:

While direct studies on this compound for anti-aging purposes are not available in the provided context, the broader field of anti-aging research involves targeting various biological pathways to mitigate the signs of skin aging. nih.gov This includes the use of peptides to boost antioxidant defenses, increase collagen production, and improve skin hydration. nih.gov For instance, certain peptides can reduce malondialdehyde and oxygen free radicals while increasing hydroxyproline (B1673980) and collagen content in skin cells. nih.gov

Calcium channels, particularly L-type calcium channels (LTCCs), are crucial for various physiological processes, and their modulation is a key therapeutic strategy. nih.govnih.gov While specific data on the direct interaction of this compound with calcium channels is limited in the provided search results, the modulation of these channels is a significant area of pharmacological research. The Cav1 family of α1-subunits forms the LTCCs, which are sensitive to blockers like dihydropyridines. nih.gov These channels are involved in neuronal firing, excitation-transcription coupling, and regulating neuronal plasticity. nih.gov The modulation of calcium channels can be achieved through various mechanisms, including altering the availability of channels and changing their opening probability. nih.gov

Fibroblast activation protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive target for diagnostic imaging and targeted therapy. snmjournals.orgnih.gov Quinoline-based structures have been successfully developed as FAP-targeted radiotracers. snmjournals.org These radiopharmaceuticals, known as FAP inhibitors (FAPIs), can be labeled with radioisotopes for imaging techniques like positron emission tomography (PET). nih.gov

Research has focused on improving the tumor retention of these FAPI radiotracers. snmjournals.orgnih.gov For instance, derivatives of the FAP inhibitor UAMC1110 have been synthesized with modifications to enhance their pharmacokinetic properties. nih.govnih.gov Strategies include the incorporation of polyethylene (B3416737) glycol and bulky groups. nih.gov One study reported that a naphthalene-modified tracer, 68Ga-6-3, exhibited significantly higher tumor uptake (approximately 50% ID/g at 1 hour post-injection) compared to the earlier generation 68Ga-FAPI-04. nih.gov These advancements highlight the potential of quinoline-based compounds as scaffolds for developing effective molecular probes for cancer imaging. snmjournals.org

Table 2: Investigated Therapeutic Modalities of this compound Analogues and Related Compounds

| Therapeutic Modality | Target | Key Findings |

|---|---|---|

| Neuronal Receptor Modulation | mGluR1 | Antagonists show efficacy in preclinical models of neuropathic pain. |

| HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase (RNase H domain) | Related naphthoquinone derivatives inhibit RNase H activity. |

| Thymidine Phosphorylase Inhibition | Thymidine Phosphorylase | 6-aminouracil derivatives show inhibitory activity. |

| Anti-Platelet Effects | Platelet Aggregation | A related bromo-substituted compound inhibits rat platelet aggregation. |

| FAP-Targeted Radiotracers | Fibroblast Activation Protein (FAP) | Quinoline-based FAP inhibitors are effective as cancer imaging probes. |

Spectroscopic and Crystallographic Characterization of 6 Amino 4 Bromoquinolin 2 1h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For quinolinone derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the quinoline (B57606) core and any substituents.

In the case of 6-Amino-4-bromoquinolin-2(1H)-one, the aromatic protons exhibit distinct chemical shifts (δ) and coupling patterns (J) that allow for their unambiguous assignment. For instance, in a related compound, 6-bromo-4-methylquinolin-2(1H)-one, the proton signals were analyzed to confirm the structure. researchgate.net The amino group (-NH2) protons typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The protons on the quinoline ring system will show characteristic splitting patterns based on their coupling with neighboring protons.

Interactive Data Table: Representative ¹H NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 4-Bromoaniline | CDCl₃ | δ 7.26 (d, J=8.7 Hz, 2H, ArH), 6.59 (d, J=8.7 Hz, 2H, ArH), 3.69 (s, 2H, NH₂) |

| 6-Bromoquinolin-4-ol | DMSO-d₆ | δ 8.00 (s, 1H), 7.85 (d, J=8.8 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 5.95 (s, 1H) |

| 6-Aminoquinoline | Not Specified | Signals corresponding to aromatic and amino protons. |

Note: This table presents data for related compounds to illustrate typical chemical shifts. Specific data for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the quinolinone ring are characteristic of their electronic environment. The carbonyl carbon (C=O) of the lactam ring typically appears at a downfield chemical shift (around 160-170 ppm). The carbon atom bearing the bromine (C-Br) and the carbon atoms of the benzene (B151609) ring will have specific chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

Interactive Data Table: Representative ¹³C NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-Bromoaniline | CDCl₃ | δ 145.41, 132.02, 116.72, 110.22 |

| Quinoline | CDCl₃ | δ 144.98, 129.92, 126.90, 121.57, 117.20, 114.20, 41.98, 27.29, 22.23 |

Note: This table presents data for related compounds to illustrate typical chemical shifts. Specific data for this compound may vary.

While ¹H and ¹³C NMR are the most common techniques, specialized NMR experiments can provide further structural details. Attached Proton Test (APT) experiments can differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. For fluorinated analogs of quinolinones, ¹⁹F NMR spectroscopy would be a powerful tool for characterizing the fluorine-containing substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish the connectivity between protons and carbons, respectively, which is crucial for the complete assignment of the NMR spectra of complex molecules like substituted quinolinones. bas.bg

Vibrational and Mass Spectrometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group and the lactam, the C=O (carbonyl) bond of the lactam, and the C=C bonds of the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H stretch (amine and lactam) | 3500-3300 |

| C=O stretch (lactam) | 1700-1650 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1250 |

| C-Br stretch | 700-500 |

Note: These are general ranges, and the exact positions of the absorption bands for this compound may vary.

For example, the IR spectrum of a related compound, 4-{[4-(phenylamino)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-yl]oxy}benzonitrile, showed a characteristic -NH stretch at 3455 cm⁻¹. derpharmachemica.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₉H₇BrN₂O), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature provides a definitive confirmation of the presence of a bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds. In the context of quinolinone systems, X-ray crystallography plays a pivotal role in elucidating their solid-state architecture and confirming their tautomeric forms.

Single-Crystal X-ray Diffraction Analysis of Quinolinone Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining detailed molecular structures. The analysis of various quinolinone derivatives by SC-XRD has revealed key structural features and packing arrangements in the solid state.

For instance, studies on substituted quinolinone derivatives have provided insights into their crystal packing and intermolecular forces. In an analysis of two new quinolone derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, both were found to crystallize in the monoclinic P2₁/n space group. eurjchem.comresearchgate.net The molecular conformation is a significant aspect of the crystal structure, with the dihedral angle between the benzene and quinoline rings being approximately 117.5°. eurjchem.comresearchgate.net

Intermolecular interactions are fundamental in dictating the crystal packing. While one of the studied derivatives exhibited no classic intermolecular hydrogen bonding, the other was connected in the crystal lattice by C-H···O interactions. eurjchem.comresearchgate.net Hirshfeld surface analysis is often employed to further investigate these interactions, revealing that O-H interactions can be a major contributor to the crystal packing in some quinolone derivatives. eurjchem.comresearchgate.net

The crystal structure of other quinolinone derivatives, such as those of 2-(2-pyridyl)quinolines, has also been studied to understand the influence of substituents on the molecular conformation and intermolecular interactions. researchgate.net Furthermore, X-ray diffraction has been utilized to characterize the crystal structure of various 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives. mdpi.com

The table below presents representative crystallographic data for a quinolinone derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | 1-{4-[(2-bromo-6-hydroxy-benzylidene)amino]phenyl}ethanone |

| Chemical Formula | C₁₅H₁₂BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0970(3) |

| b (Å) | 12.7315(4) |

| c (Å) | 12.8542(4) |

| β (˚) | 93.785(1) |

| Volume (ų) | 1322.21(8) |

| Z | 4 |

| Key Interactions | Intramolecular O-H···N hydrogen bond |

| Data sourced from a study on a related Schiff base containing a bromo-hydroxy-benzylidene moiety. researchgate.net |

Tautomeric Form Determination in Solid State

Quinolin-2(1H)-ones can exist in tautomeric forms: the lactam (keto) form and the lactim (enol) form (2-hydroxyquinoline). The determination of the predominant tautomer in the solid state is crucial, as it influences the compound's chemical reactivity and biological activity. X-ray crystallography is a definitive method for establishing the tautomeric form in the crystalline state.

Studies have shown that the tautomeric equilibrium is influenced by factors such as substituents and the surrounding medium. researchgate.net For many quinolinone derivatives, the keto form is more stable and predominates in the solid state. researchgate.netresearchgate.net This stability is often attributed to the formation of hydrogen-bonded dimers. researchgate.net For example, the crystal structure of 4(1H)-quinolone reveals a dimeric structure linked by intermolecular hydrogen bonds between the N-H and C=O groups. researchgate.net The observed carbon-oxygen bond length is consistent with a C=O double bond, confirming the keto form. researchgate.net

However, the enol form can also be observed in the solid state under certain conditions or with specific substitution patterns. For instance, in a study of isoquinolinone–arylidenehydrazine derivatives, both keto and enol crystalline forms were obtained for the same compound, demonstrating polymorphism. rsc.org The specific tautomer that crystallizes can be influenced by the solvent and crystallization conditions.

In the case of 4-quinolone-3-esters, the tautomeric equilibrium between the 4-oxoquinoline (keto) and 4-hydroxyquinoline (B1666331) (enol) forms is critical for their biological activity. acs.orgnih.gov Theoretical calculations have shown a preference for the hydroxyquinoline (enol) form in the gas phase for certain derivatives. acs.orgnih.gov However, experimental techniques like ATR-IR spectroscopy on solid samples often confirm the presence of the keto form. acs.org

The structural information gleaned from X-ray crystallography, therefore, provides a clear picture of the tautomeric state of quinolinone systems in the solid phase, which is essential for understanding their chemical behavior.

Computational Chemistry and Molecular Modeling of 6 Amino 4 Bromoquinolin 2 1h One Derivatives

Quantum Chemical Investigations

Quantum chemical investigations, rooted in the principles of quantum mechanics, offer a detailed understanding of the intrinsic properties of molecules. These methods are instrumental in exploring the conformational landscape, electronic structure, and reactivity of 6-Amino-4-bromoquinolin-2(1H)-one and its analogs.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For this compound derivatives, DFT calculations are employed to determine their most stable three-dimensional conformations (optimized geometries) and to probe their electronic characteristics.

Theoretical studies on related quinoline (B57606) derivatives have demonstrated that methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide reliable geometric parameters and electronic properties. nih.govnih.gov The optimization process involves finding the minimum energy structure on the potential energy surface. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles that define the planarity and substituent orientations are determined. The presence of the amino and bromo substituents on the quinolinone core influences the electron distribution and molecular geometry. The amino group, being an electron-donating group, and the bromo group, an electron-withdrawing group with significant polarizability, are expected to modulate the electronic properties of the quinolinone system.

Electronic properties derivable from DFT calculations include the dipole moment, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly insightful as it visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the carbonyl oxygen and the amino group are expected to be regions of high negative potential, while the hydrogen atoms of the amino group and the N-H proton of the quinolinone ring would exhibit positive potential.

Table 1: Hypothetical Optimized Geometrical and Electronic Parameters for this compound calculated using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C4-Br | 1.910 |

| C6-N | 1.385 |

| C2=O | 1.240 |

| N1-H | 1.015 |

| **Bond Angles (°) ** | |

| C3-C4-Br | 119.5 |

| C5-C6-N | 121.0 |

| Electronic Properties | |

| Dipole Moment (Debye) | 3.5 D |

| Total Energy (Hartree) | -3250.123 |

Quinolin-2(1H)-ones can exist in a tautomeric equilibrium with their corresponding 2-hydroxyquinoline (B72897) (quinolinol) form. The position of this equilibrium is crucial as the different tautomers possess distinct electronic and hydrogen-bonding properties, which can significantly impact their biological activity. Computational studies are highly effective in predicting the relative stabilities of these tautomers.

For the parent 4-hydroxy-2-quinolone, it is known that it can exist in different tautomeric forms. researchgate.net In the case of this compound, the primary tautomeric equilibrium is between the lactam (2-oxo) and the lactim (2-hydroxy) form. Theoretical calculations on similar quinolone systems have often shown that the quinolone (keto) form is energetically more stable than the quinolinol (enol) form, both in the gas phase and in solution. researchgate.net DFT calculations can quantify this energy difference (ΔE) by computing the total energies of the optimized structures of both tautomers. The inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM), is important for a more accurate prediction of tautomeric preferences in solution. The greater stability of the quinolone form is generally attributed to the higher strength of the C=O double bond compared to the C=N double bond and the aromatic stabilization of the benzenoid ring.

Table 2: Hypothetical Energetic Preference for Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| This compound (quinolone) | 0.00 | 0.00 |

| 6-Amino-4-bromo-2-hydroxyquinoline (quinolinol) | +8.5 | +6.2 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic transitions. nih.govnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) portion of the quinolinone ring. The LUMO is likely to be distributed over the pyrimidone ring, particularly the C=C-C=O system. The introduction of various substituents on this core structure would modulate the HOMO and LUMO energy levels and their spatial distribution. For instance, electron-donating groups would raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capability. This analysis is crucial for understanding potential interactions with biological targets, such as enzyme active sites.

Table 3: Hypothetical Frontier Molecular Orbital Data for this compound Derivatives

| Derivative (Substituent at R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| H (Parent Compound) | -5.80 | -1.50 | 4.30 |

| -OCH₃ (at C7) | -5.65 | -1.45 | 4.20 |

| -NO₂ (at C7) | -6.10 | -1.85 | 4.25 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules.

Hansch analysis and Free-Wilson analysis are classical QSAR methodologies. uniroma1.itslideshare.netslideshare.net

Hansch Analysis is a linear free-energy relationship-based method that correlates biological activity with physicochemical parameters of the substituents. The general form of the Hansch equation is: log(1/C) = k₁logP + k₂σ + k₃Es + ... + constant where C is the molar concentration required to produce a certain biological response, logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), σ is the Hammett electronic parameter, and Es is the Taft steric parameter. For a series of this compound derivatives with varying substituents, a Hansch analysis would involve synthesizing a set of analogs, measuring their biological activity, and then performing a multiple linear regression analysis to derive a predictive model.

A mixed approach, combining both Hansch and Free-Wilson models, can also be employed to leverage the strengths of both methodologies. uniroma1.it

Table 4: Example of a Hansch Equation for a Hypothetical Series of this compound Derivatives

| Equation | n | r² | s | F |

| log(1/C) = 0.45(±0.1)logP - 0.62(±0.2)σ + 0.15(±0.05)Es + 5.20 | 25 | 0.85 | 0.28 | 35.6 |

| n = number of compounds, r² = correlation coefficient, s = standard deviation, F = F-statistic |

Table 5: Hypothetical Free-Wilson Matrix and Group Contributions

| Substituent (R) | Position 7 | Position 8 | log(1/C) |

| H | 1 | 0 | 5.5 |

| CH₃ | 0 | 1 | 5.8 |

| Cl | 1 | 0 | 6.1 |

| Group Contribution | |||

| [H]₇ | 0.15 | ||

| [CH₃]₈ | 0.45 | ||

| [Cl]₇ | 0.75 | ||

| μ (Parent) | 5.35 |

With the advancement of computational power, quantum chemical descriptors derived from methods like DFT have become increasingly popular in QSAR studies. acs.orgnih.gov These descriptors can provide a more fundamental and detailed description of the electronic and structural properties of molecules compared to empirical parameters.

For this compound derivatives, a wide range of quantum chemical indices can be calculated and used as descriptors in a QSAR model. These include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, Mulliken atomic charges, and molecular polarizability. ucsb.edu

Geometric Descriptors: Molecular surface area, volume, and ovality.

Reactivity Descriptors: Chemical potential, hardness, and softness.

These descriptors can be used to build robust QSAR models that can offer deeper insights into the mechanism of action. For example, a correlation between biological activity and LUMO energy might suggest that the interaction with the biological target is driven by the molecule's ability to accept electrons. The use of these descriptors allows for the exploration of a much wider chemical space and the potential to discover novel compounds with enhanced activity. researchgate.net

Table 6: Potential Quantum Chemical Descriptors for QSAR of this compound Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | E_HOMO, E_LUMO, ΔE (HOMO-LUMO gap), Dipole Moment (μ), Atomic Net Charges (e.g., on N1, O2) |

| Global Reactivity | Chemical Hardness (η), Chemical Potential (μ), Electrophilicity Index (ω) |

| Geometric | Molecular Volume, Surface Area, Ovality |

Molecular Docking and Ligand-Target Interactions of this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into how a molecule might interact with a biological target. For derivatives of this compound, these techniques are pivotal in predicting their potential as therapeutic agents by elucidating their binding mechanisms at a molecular level.

Prediction of Binding Modes and Affinities with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. This prediction is crucial for understanding the potential efficacy and mechanism of action of drug candidates. In the case of quinolinone and its related quinazoline (B50416) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and predicting binding affinities.

While direct molecular docking studies on this compound are not extensively documented in publicly available research, studies on structurally similar compounds, such as 6-bromo quinazoline derivatives, provide valuable insights. These studies often target protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers. nih.gov

For instance, a study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives investigated their binding affinity for the EGFR active site. nih.gov The binding energy, a measure of the affinity between the ligand and the receptor, was calculated for these compounds. Notably, compound 8a in the study, which features an aliphatic linker at the mercapto position, demonstrated a significant binding energy of -6.7 kcal/mol. nih.gov Another derivative, compound 8c , showed a binding energy of -5.3 kcal/mol. nih.gov These values are indicative of stable binding within the receptor's active site.

Furthermore, when these derivatives were docked into a mutated EGFR (PDB code: 3w2q), compound 8a exhibited a binding energy of -6.8 kcal/mol, which is comparable to the co-crystalized ligand neratinib's binding energy of -7.1 kcal/mol. nih.gov This suggests that such derivatives may also be effective against resistant forms of the receptor.

| Compound | Target Receptor | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 8a | EGFR (wild-type) | -6.7 | nih.gov |

| Compound 8c | EGFR (wild-type) | -5.3 | nih.gov |

| Compound 8a | EGFR (mutated, 3w2q) | -6.8 | nih.gov |

| Neratinib (co-crystal ligand) | EGFR (mutated, 3w2q) | -7.1 | nih.gov |

Characterization of Hydrogen Bonding and Other Key Interactions in Active Sites

The stability of a ligand-receptor complex is not solely determined by its binding energy but also by the specific molecular interactions that occur within the active site. Hydrogen bonds are particularly crucial for both the strength and specificity of these interactions. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

In the context of 6-bromo quinazoline derivatives targeting EGFR, molecular docking studies have successfully identified key hydrogen bonding patterns. For example, compounds 8a and 8c were found to form hydrogen bonds with important amino acid residues in the EGFR active site. nih.gov The number and nature of these hydrogen bonds can significantly impact the inhibitory potential of the compound. Molecular dynamics simulations of compound 8a , erlotinib (B232) (a known EGFR inhibitor), and compound 8c with the EGFR kinase domain (PDB code: 1M17) showed a varying number of hydrogen bonds, which contributes to the stability of the complex over time. nih.gov

Beyond hydrogen bonds, other non-covalent interactions play a significant role. These include:

Hydrophobic interactions: These interactions are crucial for the proper orientation of the compound within the active site. cambridgemedchemconsulting.com

Pi-pi stacking: The aromatic rings of the quinoline or quinazoline scaffold can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. cambridgemedchemconsulting.com

Studies on 6-bromo quinazoline derivatives have shown that they share desirable interactions with the same key residues as established inhibitors like erlotinib. nih.gov Important residues for the active conformation of erlotinib include Lys721, Leu694, Leu820, Met742, and Cys773. nih.gov The ability of the novel derivatives to interact with these same residues suggests they are well-targeted to the EGFR active site and may exhibit potent inhibitory effects. nih.gov

The incorporation of an intramolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines has also been shown to enhance activity, suggesting that such structural features are critical for potent biological activity. nih.gov

| Compound | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Compound 8a | Lys721, Leu694, Leu820, Met742, Cys773 | Hydrogen bonding and other non-covalent interactions | nih.gov |

| Compound 8b | Lys721, Leu694, Leu820, Met742, Cys773 | Hydrogen bonding and other non-covalent interactions | nih.gov |

| Erlotinib | Lys721, Leu694, Leu820, Met742, Cys773 | Hydrogen bonding and other non-covalent interactions | nih.gov |

Future Directions and Emerging Research Avenues for 6 Amino 4 Bromoquinolin 2 1h One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 6-Amino-4-bromoquinolin-2(1H)-one and its analogs will likely focus on improving efficiency, reducing environmental impact, and increasing yield. Current synthetic strategies for related quinolinone structures, such as the Knorr synthesis, often involve multi-step processes that can be time-consuming and generate significant waste. researchgate.net Research in this area is expected to pursue more streamlined and sustainable methodologies.

Key future developments may include:

One-Pot Syntheses: The development of one-pot or tandem reactions that combine several synthetic steps without isolating intermediates could significantly enhance efficiency. For instance, researchers might explore nickel-catalyzed dehydrogenative coupling methods, which have been used for other polysubstituted quinolines. acs.org

Green Chemistry Approaches: Emphasis will be placed on using greener solvents, reducing the use of hazardous reagents, and employing catalytic methods. Optimizing reaction conditions, such as temperature and solvents, has been shown to improve yields and reduce impurities in the synthesis of similar bromoquinoline intermediates. atlantis-press.com

Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate reaction times and improve yields, a technique that has been explored to optimize steps in the Knorr synthesis for related compounds. researchgate.net

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processing.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, fewer purification steps, less solvent waste. | Designing reaction cascades that form the quinolinone core and introduce substituents in a single process. |

| Green Chemistry | Minimized environmental impact, increased safety, use of renewable materials. | Replacement of hazardous solvents and reagents; use of catalytic rather than stoichiometric reagents. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved reaction yields. | Optimization of microwave parameters (temperature, pressure, time) for key cyclization and substitution steps. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and product consistency. | Adapting existing batch syntheses to continuous flow systems for large-scale production. |

Targeted Design of Derivatives for Specific Biological Pathways

The this compound scaffold is an excellent starting point for the targeted design of derivatives aimed at specific biological pathways implicated in disease. The amino and bromo groups serve as versatile chemical handles for modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research will likely involve creating libraries of derivatives by modifying these key positions:

Modification of the C6-Amino Group: The amino group can be acylated, alkylated, or used as a point of attachment for various side chains to modulate the compound's polarity, size, and hydrogen-bonding capacity. This approach has been used to develop selective androgen receptor modulators from related quinolinone cores. nih.gov

Substitution of the C4-Bromo Group: The bromine atom is an ideal site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. mdpi.com This strategy can be used to explore interactions with specific pockets in target proteins, a method successfully employed to develop potent Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors from 4-aminoquinoline (B48711) derivatives. nih.gov

Modification of the Quinolinone Core: Further substitutions on the aromatic ring or at the N1 position of the quinolinone core could also be explored to fine-tune the electronic and steric properties of the molecule.

These targeted modifications will aim to develop potent and selective inhibitors or modulators for various protein classes, including kinases, phosphodiesterases, and nuclear receptors. nih.govnih.govmdpi.com

| Target Pathway/Protein | Design Strategy Example | Potential Therapeutic Area |

| Protein Kinases (e.g., PI3Kα, RIPK2) | Suzuki coupling at C4 to introduce moieties that bind to the kinase hinge region. nih.govmdpi.com | Oncology, Inflammation |

| Nuclear Receptors (e.g., Androgen Receptor) | Dialkylamination or trifluoroethylation at the C6-amino position to enhance receptor affinity. nih.gov | Endocrinology, Oncology |

| Phosphodiesterases (e.g., PDE3) | Attachment of side chains at C6 containing piperazine or other heterocyclic groups. nih.gov | Cardiovascular Disease |

| Cholinesterases | Introduction of specific aryl groups at C4 to interact with the active site gorge of the enzyme. mdpi.com | Neurodegenerative Disease |

Advanced Computational Studies for Rational Drug Design and Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. beilstein-journals.org For this compound, these methods will be crucial for rationally designing derivatives and understanding their potential mechanisms of action at a molecular level.

Future computational research will likely focus on several key areas:

Molecular Docking: Docking studies will be used to predict the binding modes and affinities of this compound derivatives within the active sites of various biological targets. openmedicinalchemistryjournal.com This allows for the prioritization of compounds for synthesis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties, molecular orbitals (HOMO/LUMO), and reactivity of the scaffold and its derivatives. nih.govresearchgate.net This information is vital for understanding chemical stability and predicting reaction outcomes.

Virtual Screening: Large virtual libraries of derivatives can be screened against databases of protein structures to identify potential new biological targets and therapeutic applications for the scaffold. openmedicinalchemistryjournal.com

De Novo Design: Advanced algorithms can be used to design novel molecules from scratch that incorporate the this compound core but are optimized for binding to a specific target with desired pharmacological properties. openmedicinalchemistryjournal.com

These in silico techniques will help build robust structure-activity relationship (SAR) models, guiding the synthesis of more potent and selective compounds while minimizing trial-and-error in the laboratory.

Exploration of New Therapeutic Applications and Potentials

The structural features of this compound suggest that it and its derivatives could have applications across a wide range of therapeutic areas. While initial research might focus on established activities of the quinolinone class, future work will branch out to explore novel disease indications.

Based on the activities of structurally related compounds, potential therapeutic applications to be investigated include:

Oncology: The quinolinone scaffold is present in several anticancer agents. Derivatives could be designed as cytotoxic agents or as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway. mdpi.comnih.govbiosynth.com

Inflammatory and Autoimmune Diseases: As demonstrated with related 4-aminoquinolines, derivatives could be developed as inhibitors of kinases like RIPK2, which are crucial mediators of inflammatory responses. nih.gov

Neurodegenerative Diseases: The potential for derivatives to act as cholinesterase inhibitors opens avenues for research into treatments for Alzheimer's disease and other cognitive disorders. mdpi.com

Cardiovascular Diseases: By targeting enzymes like phosphodiesterase 3 (PDE3), derivatives could be explored as novel inotropic agents for the treatment of congestive heart failure. nih.gov

The exploration of these and other potential applications will require extensive preclinical evaluation, including in vitro and in vivo studies, to validate the therapeutic efficacy and safety of novel compounds derived from the this compound scaffold.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 6-Amino-4-bromoquinolin-2(1H)-one during synthesis?

A combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry (MS) is essential. IR confirms functional groups like the carbonyl stretch (~1650–1700 cm⁻¹). NMR identifies aromatic protons (δ 6.5–8.5 ppm for quinoline protons), the bromine substituent’s deshielding effects, and the amino group’s resonance. MS validates the molecular ion peak (e.g., [M+H]⁺ for MW 253.07 g/mol). These methods align with protocols for analogous quinolin-2(1H)-one derivatives .

Q. How is the bromine substituent introduced in the synthesis of this compound?

Bromination typically occurs via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF or AcOH at 0–25°C). Alternatively, direct bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) may be used. Post-synthetic amination at position 6 can be achieved via nitration/reduction or Pd-catalyzed coupling .

Q. What in vitro antimicrobial assays are suitable for evaluating this compound derivatives?

The twofold serial dilution technique is widely used to determine minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Include positive controls (e.g., streptomycin) and assess both Gram-positive and Gram-negative bacteria. Bioactivity correlates with substituent electronegativity and lipophilicity .

Advanced Research Questions

Q. How does the bromine atom at position 4 influence intermolecular interactions in crystalline this compound?

Bromine’s electronegativity and van der Waals radius facilitate halogen bonding and influence crystal packing. X-ray crystallography reveals dihedral angles between the quinoline core and substituents (e.g., ~89° between the quinoline and bromophenyl planes in related structures). Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular N–H⋯O bonds stabilize hexagonal packing parallel to the ab plane .

Q. What strategies resolve contradictions in biological activity data among quinolin-2(1H)-one derivatives?

Perform comparative structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing Br with Cl or modifying the amino group). Use computational tools like CoMFA (Comparative Molecular Field Analysis) to map steric/electronic effects. Validate with in vitro assays under standardized conditions (e.g., fixed pH, inoculum size) to minimize variability .

Q. How can alkylation reactions be optimized to functionalize the quinolin-2(1H)-one scaffold at position N1?

Use 2-bromoacetophenone or alkyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃. Reaction yields (~80%) improve at 60–80°C under nitrogen. Monitor by TLC and purify via column chromatography. Substituents at position 6 (e.g., amino groups) enhance nucleophilicity at N1, favoring alkylation .

Q. What role does the amino group at position 6 play in modulating the compound’s electronic properties?

The amino group acts as an electron-donating substituent , increasing electron density on the quinoline ring. This enhances reactivity in electrophilic substitutions (e.g., bromination) and stabilizes intermediates via resonance. Hammett plots correlate substituent σ values with reaction rates or bioactivity .

Methodological Notes

- Contradiction Analysis : When SAR data conflict, cross-validate using orthogonal assays (e.g., enzyme inhibition vs. whole-cell antimicrobial tests) .

- Crystallography : For ambiguous structures, employ single-crystal X-ray diffraction (e.g., Cu-Kα radiation, R factor < 0.05) to resolve bond lengths and torsion angles .

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst effects (e.g., L-proline in ethanol for Michael additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.